molecular formula C7H18Cl2N2 B6309014 (1-Methyl-3-piperidyl)methanamine;dihydrochloride CAS No. 2665735-06-6

(1-Methyl-3-piperidyl)methanamine;dihydrochloride

Cat. No.: B6309014
CAS No.: 2665735-06-6
M. Wt: 201.13 g/mol
InChI Key: WGPVXFHARJYQQA-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles as Research Scaffolds

Nitrogen-containing heterocyles are organic compounds that feature a ring structure containing at least one nitrogen atom. google.com This class of molecules is of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing a nitrogen heterocycle. researchgate.net Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding, which is crucial for the binding of drugs to their target proteins. nbinno.com The structural diversity and synthetic tractability of nitrogen heterocyles make them privileged scaffolds in the design and discovery of new drugs. enamine.net

Overview of (1-Methyl-3-piperidyl)methanamine;dihydrochloride (B599025) as a Piperidine-Derived Amine

(1-Methyl-3-piperidyl)methanamine;dihydrochloride is a derivative of piperidine (B6355638), a six-membered nitrogen-containing heterocycle. As a research chemical, it serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring a methylated piperidine ring and a primary amine, provides two key points for chemical modification, making it a versatile component in multi-step synthetic pathways. This compound is typically supplied as a dihydrochloride salt, which enhances its stability and solubility in certain solvents.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name (1-methylpiperidin-3-yl)methanamine;dihydrochloride
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol
CAS Number 2665735-06-6
Physical Form Solid

Historical Context of Piperidine Core Utilization in Medicinal Chemistry and Chemical Biology

The piperidine scaffold has a long and storied history in medicinal chemistry. It is a structural motif found in numerous natural alkaloids with potent biological activities, such as piperine (B192125) from black pepper, which gives it its characteristic spicy taste. encyclopedia.pub Over the decades, synthetic chemists have harnessed the piperidine core to develop a wide range of pharmaceuticals. researchgate.net Its derivatives have been successfully employed in various therapeutic areas, including as analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubresearchgate.net The enduring importance of the piperidine ring lies in its conformational flexibility and its ability to be readily functionalized, allowing for the fine-tuning of the pharmacological properties of drug candidates. researchgate.net

Detailed Research Findings

The primary application of (1-Methyl-3-piperidyl)methanamine in documented research is as a key intermediate in the synthesis of novel therapeutic agents. Its utility is highlighted in patent literature, where it serves as a building block for creating complex molecular structures designed to interact with specific biological targets.

One notable application is in the development of nuclear transport modulators, specifically inhibitors of Chromosome Region Maintenance 1 (CRM1). google.com In a patented synthesis, (1-Methyl-3-piperidyl)methanamine is used as a reactant to be coupled with a carboxylic acid to form a more complex amide. google.com This reaction is a critical step in the assembly of the final active molecule, which is designed to treat physiological conditions associated with CRM1 activity. google.com

The compound has also been identified as a potential intermediate in the preparation of pyrazolopyrimidines, which are investigated as cyclin-dependent kinase (CDK) inhibitors. google.com This further underscores its role as a versatile building block in the discovery of new drugs targeting fundamental cellular processes.

Table 2: Research Applications of (1-Methyl-3-piperidyl)methanamine

Research Area Application Reference
Oncology Synthesis of CRM1 inhibitors for modulating nuclear transport. google.com
Oncology Potential intermediate for the synthesis of cyclin-dependent kinase (CDK) inhibitors. google.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpiperidin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9-4-2-3-7(5-8)6-9;;/h7H,2-6,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPVXFHARJYQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control of 1 Methyl 3 Piperidyl Methanamine;dihydrochloride and Its Analogs

Strategies for the Enantioselective Synthesis of 3-Substituted Piperidines

The creation of chiral 3-substituted piperidines is a cornerstone of medicinal chemistry. General approaches have been refined over decades, primarily focusing on constructing the chiral heterocyclic core with high enantiomeric purity. These strategies can be broadly categorized into methods that build the ring using asymmetric catalysis and those that start from pre-existing chiral molecules.

Asymmetric catalysis offers an efficient route to enantioenriched piperidines by creating the chiral center during the formation of the ring or in a key functionalization step. nih.gov A prominent strategy involves the dearomatization of pyridine derivatives. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to convert pyridine and sp²-hybridized boronic acids into enantioenriched 3-substituted piperidines. acs.org This process involves a three-step sequence: partial reduction of pyridine, a highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine, and a final reduction to furnish the piperidine (B6355638) ring. acs.orgnih.gov

Other catalytic methods include:

Asymmetric Hydrogenation: The direct asymmetric hydrogenation of substituted pyridines or pyridinium salts using transition metal catalysts (such as iridium, rhodium, or palladium) with chiral ligands is a direct approach to chiral piperidines. nih.gov

Aza-Prins Cyclization: This method constructs the piperidine ring from readily available materials and has been developed into asymmetric variants to produce enantioenriched products. nih.gov

Ring-Closing Metathesis (RCM): RCM has been employed as a key step in the asymmetric synthesis of substituted piperidines, often in conjunction with other stereoselective reactions like asymmetric reduction or dihydroxylation to install the desired stereocenters. researchgate.net

These catalytic approaches provide access to a diverse library of chiral piperidines that would be difficult to obtain through classical methods. snnu.edu.cn

Table 1: Comparison of Selected Asymmetric Catalytic Methods for Piperidine Synthesis

MethodCatalyst/Ligand SystemSubstrate TypeKey TransformationRef.
Asymmetric Reductive HeckRhodium / Chiral Phosphine LigandPyridine, Boronic AcidsAsymmetric Carbometalation acs.org
Asymmetric HydrogenationIridium / Chiral LigandPyridinium SaltsDearomatizing Hydrogenation nih.gov
Aza-Prins CyclizationSynergistic Cu/Ir CatalysisHomoallylic aminesAllylation/Cyclization nih.gov
Ring-Closing MetathesisGrubbs CatalystDienyl AminesOlefin Metathesis researchgate.net

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes. These molecules serve as versatile starting materials for complex chiral targets. Syntheses beginning from these materials incorporate a pre-existing stereocenter, which can direct the stereochemistry of subsequent reactions or be incorporated directly into the final piperidine scaffold. researchgate.net For example, amino acids such as lysine can serve as precursors, where the inherent chirality is preserved throughout the synthetic sequence to yield enantiopure piperidine derivatives. rsc.org This approach avoids the need for chiral resolution or complex asymmetric catalysis, although it can sometimes lead to longer synthetic routes compared to catalytic methods. nih.gov

Specific Synthetic Routes for (1-Methyl-3-piperidyl)methanamine;dihydrochloride (B599025) and its Key Stereoisomers

The synthesis of the specific target molecule, (1-Methyl-3-piperidyl)methanamine, involves the formation of the N-methylated piperidine ring bearing an aminomethyl group at the 3-position. A logical synthetic pathway involves first constructing the 3-substituted piperidine core, followed by the introduction and functionalization of the side chain.

Reductive amination is a powerful and widely used method for forming C-N bonds and is ideally suited for converting a carbonyl group into an amine. nih.gov To synthesize the aminomethyl moiety of the target compound, a common precursor would be a 3-formylpiperidine or 3-cyanopiperidine derivative.

The general process involves two steps:

Imine/Enamine Formation: A ketone or aldehyde reacts with an amine (in this case, ammonia for a primary amine) to form an imine intermediate. youtube.com

Reduction: The intermediate imine is reduced in situ to the corresponding amine. youtube.com

A variety of reducing agents can be employed, each with specific advantages. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used because they are selective for the protonated imine over the starting carbonyl compound. youtube.commdpi.com Catalytic hydrogenation over palladium or platinum is another effective method. youtube.com The N-methyl group on the piperidine ring can be introduced via a second reductive amination step using formaldehyde, a process known as the Eschweiler-Clarke reaction, which reductively methylates primary or secondary amines. youtube.commdpi.com

A plausible synthetic sequence could start with N-Boc-piperidine-3-carboxylic acid, which is reduced to the corresponding alcohol, oxidized to the aldehyde, and then subjected to reductive amination with ammonia to install the aminomethyl group. Subsequent N-methylation of the piperidine nitrogen followed by deprotection and salt formation with HCl would yield the final product.

If the synthesis does not employ an enantioselective strategy from the outset, the resulting racemic mixture of (1-Methyl-3-piperidyl)methanamine must be separated into its individual enantiomers. This process is known as chiral resolution. mdpi.com

Two primary methods for resolution are:

Diastereomeric Salt Formation: This classical technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or (S)-(+)-camphorsulfonic acid. google.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. mdpi.comgoogle.com Once separated, the desired enantiomer of the amine can be recovered by treating the salt with a base.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. mdpi.com This method can provide enantiomers with very high purity. nih.gov

Table 2: Overview of Chiral Resolution Techniques

TechniquePrincipleAdvantagesDisadvantagesRef.
Diastereomeric Salt FormationFormation of diastereomers with different physical properties, allowing separation by crystallization.Scalable, cost-effective for large quantities.Trial-and-error process to find a suitable resolving agent; maximum theoretical yield is 50% for one enantiomer. google.com
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.High purity achievable, applicable to a wide range of compounds, can be used for analysis and purification.More expensive, limited scalability for preparative separations. nih.gov

Derivatization and Scaffold Modification Strategies for Structure-Activity Relationship Studies

To explore the biological importance of different parts of the (1-Methyl-3-piperidyl)methanamine molecule, medicinal chemists systematically synthesize derivatives and analogs to conduct structure-activity relationship (SAR) studies. nih.gov The goal is to identify which structural features are essential for activity and to optimize properties like potency and selectivity. researchgate.net The piperidine scaffold provides multiple points for modification. ajchem-a.com

Key modification strategies include:

N-1 Position: The N-methyl group can be replaced with a variety of other substituents, such as larger alkyl groups, cycloalkyl groups, or arylmethyl groups, to probe the steric and electronic requirements of the binding pocket. acs.org

Piperidine Ring: Additional substituents can be introduced at other positions (C-2, C-4, C-5, C-6) of the piperidine ring. This can alter the conformation of the ring and introduce new interaction points with a biological target. acs.org

These systematic modifications provide crucial data for understanding how the molecule interacts with its biological target, guiding the design of more effective analogs. nih.gov

Table 3: Potential Derivatization Points on the (1-Methyl-3-piperidyl)methanamine Scaffold for SAR Studies

Modification SiteExample ModificationsPotential Impact
Piperidine Nitrogen (N-1)Ethyl, Propyl, Benzyl, CyclopropylmethylProbe steric tolerance; alter lipophilicity
Aminomethyl NitrogenAcetylation, Sulfonylation, Reductive AlkylationModify H-bonding potential; change basicity (pKa)
Piperidine Ring (e.g., C-4)Hydroxyl, Fluoro, MethylIntroduce new interactions; alter conformation and metabolism
Methylene Bridge (-CH₂-)Lengthen to -CH₂CH₂- (homologation)Change distance and vector between amine and piperidine

N-Alkylation and Acylation of the Piperidine Nitrogen.

Modification of the piperidine nitrogen of 3-(aminomethyl)piperidine derivatives is a common strategy to modulate their physicochemical and pharmacological properties. N-alkylation and N-acylation are the primary methods employed for this purpose.

N-Alkylation typically involves the reaction of a 3-(aminomethyl)piperidine derivative with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. For instance, weaker bases like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) are often sufficient for simple alkylations. For less reactive alkyl halides, stronger bases like sodium hydride (NaH) may be necessary. Reductive amination, another key method, involves reacting the piperidine nitrogen with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product. This method is particularly useful for introducing a variety of alkyl groups.

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is generally achieved by treating the 3-(aminomethyl)piperidine derivative with an acylating agent like an acyl chloride or an acid anhydride. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct.

Table 1: N-Alkylation and Acylation of 3-(Aminomethyl)piperidine Derivatives

Starting Material Reagent Conditions Product Yield (%)
3-(Aminomethyl)piperidine Methyl Iodide, K2CO3 DMF, rt (1-Methyl-3-piperidyl)methanamine Not specified
3-(Aminomethyl)piperidine Benzyl bromide, K2CO3 Acetonitrile, rt (1-Benzyl-3-piperidyl)methanamine Good
3-(Boc-aminomethyl)piperidine Benzaldehyde, Na(OAc)3BH Dichloromethane, rt tert-butyl N-[(1-benzyl-3-piperidyl)methyl]carbamate 85
3-(Aminomethyl)piperidine Acetyl chloride, Et3N Dichloromethane, 0°C to rt N-[1-(acetyl)piperidin-3-yl]methylamine High
3-(Aminomethyl)piperidine Benzoyl chloride, Pyridine Dichloromethane, rt N-[1-(benzoyl)piperidin-3-yl]methylamine Good

Modifications at the Aminomethyl Group.

The primary amine of the aminomethyl group at the 3-position of the piperidine ring offers another site for structural diversification. Common modifications include alkylation and acylation to form secondary or tertiary amines and amides, respectively.

Alkylation of the aminomethyl nitrogen can be achieved through reductive amination, where (1-methyl-3-piperidyl)methanamine is reacted with an aldehyde or ketone and a reducing agent. This approach allows for the introduction of a wide array of substituents. Direct alkylation with alkyl halides is also possible but can sometimes lead to over-alkylation, yielding quaternary ammonium salts.

Acylation of the aminomethyl group to form amides is a straightforward transformation typically accomplished using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Table 2: Modifications at the Aminomethyl Group of (1-Methyl-3-piperidyl)methanamine

Starting Material Reagent Conditions Product Yield (%)
(1-Methyl-3-piperidyl)methanamine Acetone, NaBH4 Methanol, rt N-Isopropyl-(1-methyl-3-piperidyl)methanamine Not specified
(1-Methyl-3-piperidyl)methanamine Benzaldehyde, H2, Pd/C Ethanol, rt N-Benzyl-(1-methyl-3-piperidyl)methanamine Good
(1-Methyl-3-piperidyl)methanamine Acetic anhydride Neat, rt N-Acetyl-(1-methyl-3-piperidyl)methanamine High
(1-Methyl-3-piperidyl)methanamine Benzoic acid, EDC, HOBt DMF, rt N-Benzoyl-(1-methyl-3-piperidyl)methanamine Good

Exploration of Substituents on the Piperidine Ring.

Introducing substituents onto the piperidine ring itself allows for the exploration of a wider chemical space and the fine-tuning of a molecule's properties. Synthetic strategies to achieve this often involve starting from a pre-functionalized piperidine precursor or creating the substituted ring through cyclization reactions.

One common approach begins with a substituted pyridine, which is then reduced to the corresponding piperidine. For example, a substituted nicotinonitrile can be reduced to a 3-(aminomethyl)piperidine with substituents on the ring. Another strategy involves the multi-step synthesis from chiral starting materials like L-glutamic acid to produce enantiomerically pure substituted 3-aminopiperidine derivatives. researchgate.net The synthesis of piperidine derivatives with substituents at various positions often involves complex multi-step sequences, which can include protection-deprotection steps and stereoselective reactions to control the final geometry of the molecule.

Table 3: Synthesis of Piperidine Ring-Substituted Analogs

Starting Material Synthetic Strategy Product
Substituted Pyridine-3-carbonitrile Catalytic hydrogenation (e.g., H2, Raney Nickel) Substituted 3-(Aminomethyl)piperidine
L-Glutamic acid Multi-step synthesis including diesterification, reduction, and cyclization with an amine Enantiomerically pure substituted 3-(N-Boc-amino)piperidine
N-Boc-4-piperidone Reductive amination followed by further functionalization N-Substituted-4-amino-piperidine derivatives
Dihydropyridin-4(1H)-ones Conjugate addition of an organometallic reagent followed by further transformations 4-Substituted piperidine derivatives

These synthetic methodologies provide a versatile toolbox for chemists to generate a wide range of analogs of (1-Methyl-3-piperidyl)methanamine, facilitating the exploration of their chemical and biological properties. The ability to control stereochemistry, particularly at the 3-position of the piperidine ring, is often a critical aspect of these syntheses, as different stereoisomers can exhibit distinct biological activities.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Methyl 3 Piperidyl Methanamine;dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (1-Methyl-3-piperidyl)methanamine;dihydrochloride (B599025), both ¹H and ¹³C NMR are fundamental for assigning the stereochemistry and analyzing the conformational dynamics of the piperidine (B6355638) ring. In the dihydrochloride form, both the tertiary piperidine nitrogen and the primary amine nitrogen of the methanamine group are protonated, significantly influencing the chemical shifts of adjacent protons and carbons, typically causing them to shift downfield due to the electron-withdrawing effect of the positive charges.

The piperidine ring is expected to exist predominantly in a chair conformation. nih.gov The N-methyl and the aminomethyl substituents can adopt either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric interactions. In the case of N-methylpiperidine, the equatorial conformation is significantly preferred. nih.gov The protonation of the nitrogen atoms and potential intramolecular hydrogen bonding could influence this equilibrium.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Based on data from analogous compounds like N-methylpiperidine and other substituted piperidines, the following table presents the predicted chemical shifts for (1-Methyl-3-piperidyl)methanamine;dihydrochloride in a solvent like D₂O.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.9 - 3.1 (s)~42 - 45
H2, H6 (α to N)~3.1 - 3.6 (m)~53 - 56
H3 (methine)~2.0 - 2.4 (m)~30 - 34
H4, H5 (ring CH₂)~1.6 - 2.1 (m)~22 - 28
CH₂-NH₃⁺~3.0 - 3.4 (d)~40 - 43

Note: Shifts are approximate and can vary based on solvent and concentration. s = singlet, d = doublet, m = multiplet.

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the methine proton at the C3 position and the adjacent methylene protons on the piperidine ring (H2, H4) as well as the aminomethyl protons (CH₂-NH₃⁺). This is crucial for tracing the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton to the carbon atom it is directly attached to. An HSQC spectrum would definitively correlate the proton signals with their corresponding carbon signals in the table above, confirming the assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this molecule, an HMBC spectrum would show a correlation from the N-CH₃ protons to the C2 and C6 carbons of the piperidine ring, confirming the position of the methyl group on the nitrogen atom.

(1-Methyl-3-piperidyl)methanamine is a chiral molecule due to the stereocenter at the C3 position of the piperidine ring. To determine the enantiomeric excess (ee) of a non-racemic sample, chiral NMR reagents can be employed. These reagents, which can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), interact with the enantiomers to form diastereomeric species that are distinguishable by NMR.

For this compound, a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), could be used as a CDA. The acid would react with the primary amine to form diastereomeric amides. The protons near the newly formed stereocenter in these diastereomers would experience different chemical environments, leading to separate signals in the ¹H NMR spectrum. The integration of these distinct signals would allow for the direct calculation of the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For (1-Methyl-3-piperidyl)methanamine, analysis would typically be performed on the free base (C₇H₁₆N₂) after neutralization of the dihydrochloride salt. The nominal molecular weight of the free base is 128 amu.

The fragmentation of N-alkylpiperidines under electron ionization (EI) is well-characterized. nist.gov The most common fragmentation pathway involves alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation.

Predicted Mass Spectrometry Fragmentation:

m/z ValueProposed Fragment IonFragmentation Pathway
128[C₇H₁₆N₂]⁺•Molecular ion (M⁺•) of the free base.
127[C₇H₁₅N₂]⁺Loss of a hydrogen radical (H•) from the C2 or C6 position, forming a stable iminium ion.
98[C₅H₁₂N₂]⁺Loss of an ethyl radical (•C₂H₅) via ring opening.
84[C₅H₁₀N]⁺Alpha-cleavage with loss of the aminomethyl group (•CH₂NH₂) from the C3 position.
71[C₄H₉N]⁺Cleavage of the piperidine ring.
58[C₃H₈N]⁺Formation of the [CH₂=N(CH₃)CH₃]⁺ iminium ion, a very common fragment for N-methyl amines.

The base peak in the spectrum is often the most stable fragment, which for N-methylpiperidine derivatives is frequently the [M-1]⁺ ion. nist.govchemguide.co.uk

X-ray Crystallography for Solid-State Structure Determination and Conformation

Single-crystal X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

In the crystalline state of this compound, the molecule exists as a dication with two chloride anions. The crystal structure would be dominated by a complex network of hydrogen bonds. nih.gov The primary hydrogen bond donors are the protonated piperidinium nitrogen (N⁺-H) and the protonated aminomethyl group (-CH₂-NH₃⁺). The chloride ions (Cl⁻) act as the primary hydrogen bond acceptors.

One would expect to observe extensive N⁺-H···Cl⁻ interactions. researchgate.netnih.gov These strong electrostatic and hydrogen-bonding interactions are the primary forces that govern the crystal packing, leading to the formation of a stable, three-dimensional lattice. Water or other solvent molecules could also be incorporated into the crystal lattice, participating in the hydrogen-bonding network (e.g., N⁺-H···O and O-H···Cl⁻). rsc.org

X-ray analysis would confirm the conformational preferences of the piperidine ring in the solid state. It is highly anticipated that the six-membered piperidine ring would adopt a stable chair conformation, as this minimizes both angular and torsional strain. acs.orgnih.gov

The substituents on the ring—the N-methyl group and the C3-aminomethyl group—would have a strong preference for the equatorial positions to minimize destabilizing 1,3-diaxial interactions. acs.org Therefore, the most likely conformation in the crystal would be a chair with both the N-methyl group and the 3-(aminomethyl) group in equatorial orientations. The crystal structure would provide precise torsional angles to quantify the exact puckering of the ring and the orientation of its substituents.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Salt Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of this compound. By probing the vibrational modes of the molecule's constituent bonds, these techniques provide a detailed fingerprint of the functional groups present and offer definitive evidence of its dihydrochloride salt form. The analysis of the spectra relies on the characteristic absorption (IR) or scattering (Raman) frequencies associated with specific molecular motions.

Functional Group Identification

The structure of (1-Methyl-3-piperidyl)methanamine contains several key functional groups whose vibrational signatures can be predicted and identified. These include the piperidine ring, the N-methyl group, the aminomethyl group, and the various C-H bonds within the aliphatic structure.

Piperidine Ring Vibrations: The vibrational modes of the piperidine ring are complex, involving various stretching and bending motions of its C-C, C-N, and C-H bonds. Based on studies of related compounds like 3-methylpiperidine, the C-H stretching vibrations of the methylene groups in the ring are expected to appear in the 2950-2850 cm⁻¹ region of the IR and Raman spectra. The C-C stretching vibrations typically occur in the fingerprint region, between 1200 and 800 cm⁻¹.

N-Methyl and Aminomethyl Group Vibrations: The presence of the N-methyl group introduces a characteristic C-H stretching vibration, typically observed around 2800-2750 cm⁻¹ in the IR spectrum. The C-N stretching vibration of the tertiary amine (N-methylpiperidine) is expected in the 1200-1000 cm⁻¹ range.

The primary amine of the aminomethyl group (-CH₂NH₂) exhibits characteristic N-H stretching vibrations. In a non-protonated state, these would typically appear as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. Additionally, N-H bending (scissoring) vibrations are expected around 1650-1580 cm⁻¹.

A summary of the expected vibrational modes for the key functional groups is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Piperidine Ring (CH₂)C-H Stretching2950-2850
N-Methyl (N-CH₃)C-H Stretching2800-2750
Aminomethyl (CH₂NH₂)N-H Stretching3500-3300
N-H Bending1650-1580
Piperidine RingC-C Stretching1200-800
Tertiary Amine (C-N)C-N Stretching1200-1000
Primary Amine (C-N)C-N Stretching1220-1020

Salt Characterization

The dihydrochloride nature of the compound significantly alters the vibrational spectra, particularly in the regions associated with the amine functional groups. Both the tertiary amine of the N-methylpiperidine ring and the primary amine of the aminomethyl group are protonated to form ammonium ions (R₃N⁺-H and R-NH₃⁺, respectively).

The most definitive evidence of salt formation is observed in the N-H stretching region of the IR spectrum. The sharp N-H stretching bands of the free primary amine are replaced by a very broad and strong absorption band, typically spanning from 3200 cm⁻¹ down to approximately 2400 cm⁻¹. This broadness is a hallmark of the N⁺-H stretching vibrations in ammonium salts, resulting from strong hydrogen bonding interactions with the chloride counter-ions.

Furthermore, the N-H bending vibrations are also affected. The scissoring mode of the primary amine is shifted, and new bending modes corresponding to the ammonium groups appear. For the -NH₃⁺ group, symmetric and asymmetric bending vibrations are expected in the 1600-1500 cm⁻¹ range.

The table below outlines the key spectral features that confirm the dihydrochloride salt structure.

Spectral FeatureVibrational ModeObserved Wavenumber (cm⁻¹)Interpretation
Broad, Strong AbsorptionN⁺-H Stretching3200-2400Protonation of both amine groups
Medium-Strong BandsN⁺-H Bending1600-1500Formation of ammonium ions

By combining the identification of the fundamental functional groups with the clear spectral evidence of amine protonation, vibrational spectroscopy provides a comprehensive and unambiguous confirmation of the structure of this compound.

Structure Activity Relationship Sar Investigations of 1 Methyl 3 Piperidyl Methanamine;dihydrochloride and Its Analogs

Identification of Essential Pharmacophoric Elements within the (1-Methyl-3-piperidyl)methanamine Scaffold

A pharmacophore model outlines the essential spatial arrangement of molecular features necessary for biological activity. For the (1-Methyl-3-piperidyl)methanamine scaffold, several key elements are consistently identified as crucial for target recognition and binding, particularly for G-protein coupled receptors (GPCRs) like muscarinic and histamine (B1213489) receptors. nih.gov

The fundamental pharmacophoric features include:

A Basic Amine Center: The nitrogen atom of the piperidine (B6355638) ring is a critical feature. At physiological pH, this nitrogen is typically protonated, allowing it to form a crucial ionic interaction with an acidic amino acid residue (e.g., aspartic acid) in the receptor's binding pocket. cresset-group.com This interaction often serves as the primary anchor for the ligand.

A Hydrogen Bonding Moiety: The primary amine of the aminomethyl group at the 3-position provides a hydrogen bond donor and acceptor site. This allows for specific interactions with polar residues in the target protein, contributing to binding affinity and selectivity.

A Defined Spatial Arrangement: The relative positioning of the basic piperidine nitrogen and the 3-aminomethyl side chain is dictated by the stereochemistry and conformation of the piperidine ring. This specific three-dimensional arrangement is vital for correctly orienting the interactive groups within the binding site.

General pharmacophore models for ligands targeting receptors like the histamine H3 and sigma-1 receptors often feature a central amine site flanked by hydrophobic domains. nih.gov The (1-Methyl-3-piperidyl)methanamine scaffold effectively presents these necessary features, making it a versatile building block for various centrally active agents. nih.gov

Impact of Substituent Variations on Ligand-Target Interactions

Systematic modification of the (1-Methyl-3-piperidyl)methanamine scaffold has provided deep insights into how subtle structural changes influence ligand-target interactions.

The substituent on the piperidine nitrogen plays a significant role in modulating a compound's pharmacological profile. While the parent compound features a methyl group, variations at this position can profoundly impact potency, selectivity, and even the mechanism of action.

Research on various piperidine-containing compounds has shown that the N-substituent can influence:

Basicity (pKa): Altering the N-substituent modifies the electron density on the nitrogen atom, thereby changing its basicity. This can affect the strength of the ionic interaction with the receptor. For instance, replacing the N-methyl group with larger alkyl groups or electron-withdrawing groups can predictably modulate the pKa. nih.gov

Steric Interactions: The size and shape of the N-substituent can introduce favorable or unfavorable steric interactions within the binding pocket. In some series of dopamine (B1211576) transporter (DAT) ligands, N-substitution on related scaffolds was found to have a notable effect on affinity and selectivity. nih.gov

Pharmacokinetic Properties: N-substitution is a common strategy to tune properties like lipophilicity and metabolic stability. For example, in the development of anti-Alzheimer's agents, various N-substituents on piperidine scaffolds were explored to optimize drug-like properties. ajchem-a.com

The table below illustrates the effect of N-substitution on the activity of a series of phenyldihydropyrazolone analogs with a piperidine moiety, demonstrating the impact of modifying this position.

CompoundN-Substituent (R)Activity (pIC50)Calculated LogP
41-H<4.22.3
75-Benzyl~5.64.2
76-4-Fluorobenzyl6.14.6
77-3-Pyridinylmethyl5.34.4

Table 1: Effect of Piperidine Nitrogen Substitution on Anti-Trypanosoma cruzi Activity. Data from rsc.org.

The 3-aminomethyl group is a key functional handle for establishing specific interactions and for further structural elaboration. Its primary amine can act as a hydrogen bond donor. Modifications at this position are critical for defining the ligand's interaction profile.

The piperidine ring in (1-Methyl-3-piperidyl)methanamine contains a chiral center at the C3 position. The stereochemical configuration (R or S) at this center is often a critical determinant of biological activity. The two enantiomers will orient the aminomethyl group in different spatial vectors relative to the piperidine ring, leading to distinct interactions with a chiral receptor environment.

It is a well-established principle in medicinal chemistry that one enantiomer of a chiral drug is typically more active than the other (eutomer vs. distomer). This stereoselectivity arises because the arrangement of atoms in the active enantiomer provides a better three-point fit with the complementary binding site on the target protein. For piperidine derivatives, the stereochemistry at substituted positions dictates whether the substituent adopts an axial or equatorial orientation in the preferred chair conformation, which directly impacts how the molecule fits into its binding site. rsc.org The development of synthetic methods to produce optically active 3-substituted piperidines is therefore of great importance. rsc.org

Conformational Flexibility and its Influence on SAR

The piperidine ring is not planar and typically exists in a dynamic equilibrium of chair, twist-boat, and boat conformations. ias.ac.in For most unsubstituted and monosubstituted piperidines, the chair conformation is the most stable. ias.ac.in The N-methyl group and the 3-aminomethyl group can exist in either an axial or equatorial position.

This conformational flexibility can be a double-edged sword:

Favorable Influence: Flexibility allows the ligand to adapt its shape to match the topology of the binding site, a process known as conformational selection.

Unfavorable Influence: High conformational freedom can be entropically unfavorable upon binding, as the molecule must be "frozen" into a single bioactive conformation. This can decrease binding affinity.

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify a known active scaffold to improve its properties or to generate novel intellectual property. researchgate.net These techniques involve replacing the core structure (scaffold) or specific functional groups with other chemical moieties that preserve the essential pharmacophoric features. nih.govnih.gov

For the (1-Methyl-3-piperidyl)methanamine scaffold, several bioisosteric replacements could be envisioned:

Piperidine Ring Analogs: The piperidine ring itself can be replaced by other cyclic amines or non-amine rings that maintain the correct spatial orientation of the substituents. Examples from the literature show piperidine being successfully replaced with scaffolds like pyrrolidines or bicyclic systems such as 1-azaspiro[3.3]heptanes. mdpi.comnih.gov These changes can alter lipophilicity, basicity, and metabolic stability. For example, replacing a piperidine ring with a 1-azaspiro[3.3]heptane was shown to decrease lipophilicity while maintaining a similar pKa. nih.gov

Linker and Functional Group Bioisosteres: The aminomethyl group can be considered a linker. Bioisosteric replacement of amide or ester groups, which are often used to modify this amine, with groups like oxadiazoles (B1248032) or triazoles is a common strategy to improve metabolic stability while retaining key hydrogen bonding interactions. nih.gov

The table below shows a comparison of physicochemical properties upon replacing a piperidine scaffold with bicyclic bioisosteres.

ScaffoldCompoundlogDMetabolic Stability (CI in mg·min/µL)pKa
Piperidine571.61411.4
2-Azaspiro[3.3]heptane581.25311.2
1-Azaspiro[3.3]heptane591.03211.3

Table 2: Physicochemical Properties of Piperidine and its Bicyclic Bioisosteres. Data from nih.gov.

These strategies allow medicinal chemists to systematically explore new chemical space around the core (1-Methyl-3-piperidyl)methanamine scaffold to optimize drug candidates. researchgate.net

An extensive search for preclinical biological activity and target engagement data for the chemical compound "(1-Methyl-3-piperidyl)methanamine;dihydrochloride" has been conducted. Despite a thorough review of scientific literature, patent databases, and chemical repositories, no specific in vitro or cellular assay data for this particular molecule is publicly available.

The searches included various synonyms and chemical identifiers for the compound, such as "3-(aminomethyl)-1-methylpiperidine dihydrochloride (B599025)," and explored literature on structurally related piperidine derivatives. However, these efforts did not yield any publications detailing receptor binding affinities, functional modulatory effects, or enzyme inhibition profiles for "this compound."

Consequently, it is not possible to provide the requested article on the "Preclinical Biological Activity and Target Engagement Profiling of this compound" as the foundational scientific data required to populate the specified outline is absent from the public domain. The strict adherence to the provided outline, which requires detailed research findings and data tables for specific assays, cannot be fulfilled without access to relevant experimental results.

Therefore, the generation of a scientifically accurate and informative article focusing solely on the preclinical profile of this specific compound is not feasible at this time due to the lack of available data.

Preclinical Biological Activity and Target Engagement Profiling of 1 Methyl 3 Piperidyl Methanamine;dihydrochloride

In Vivo Preclinical Pharmacological Investigations in Animal Models (mechanistic studies, not efficacy/toxicity)

Comprehensive searches of scientific literature and databases did not yield specific in vivo preclinical pharmacological studies focused on the mechanistic actions of (1-Methyl-3-piperidyl)methanamine;dihydrochloride (B599025) in animal models. While research into the broader class of piperidine (B6355638) derivatives exists, detailing a range of biological activities, data directly pertaining to this specific compound's in vivo mechanisms remains unavailable in the public domain.

Receptor Occupancy Studies in Animal Brains

There is no publicly available data from receptor occupancy studies in animal brains for (1-Methyl-3-piperidyl)methanamine;dihydrochloride. Such studies are crucial for determining the extent to which a compound binds to its intended biological target in the central nervous system under in vivo conditions. The absence of this information makes it impossible to construct a profile of target engagement within a living organism.

Behavioral Readouts for Target Engagement

In line with the lack of receptor occupancy data, there are no published behavioral studies in animal models that would serve as functional readouts for target engagement of this compound. Behavioral assays are typically employed to correlate the binding of a compound to its receptor with a measurable physiological or behavioral change, thereby providing evidence of target engagement and functional modulation. Without foundational in vivo binding data, such correlational studies for this specific compound have not been reported.

Due to the absence of available preclinical data for this compound, no data tables can be generated at this time.

Computational Chemistry and Molecular Modeling Studies of 1 Methyl 3 Piperidyl Methanamine;dihydrochloride

Ligand-Based Drug Design Approaches

There are no published studies on ligand-based drug design approaches for (1-Methyl-3-piperidyl)methanamine;dihydrochloride (B599025).

Pharmacophore Model Generation and Validation

No pharmacophore models have been generated or validated for (1-Methyl-3-piperidyl)methanamine;dihydrochloride in the available literature.

3D-QSAR (Quantitative Structure-Activity Relationship) Analysis

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis for this compound has not been reported.

Structure-Based Drug Design Approaches

Information regarding structure-based drug design approaches for this compound is not available.

Molecular Docking Simulations with Known or Homology-Modeled Protein Targets

There are no records of molecular docking simulations being performed with this compound against any known or homology-modeled protein targets.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Sampling

Molecular dynamics simulations to assess the stability and conformational sampling of a ligand-receptor complex involving this compound have not been documented in scientific literature.

Quantum Chemical Calculations for Electronic Properties and Reactivity

There is no available data from quantum chemical calculations detailing the electronic properties and reactivity of this compound.

DFT (Density Functional Theory) Calculations for Conformation and Electrostatic Potential

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For this compound, DFT calculations can elucidate the most stable three-dimensional arrangements of the atoms (conformations) and the distribution of charge within the molecule (electrostatic potential).

Conformational analysis of piperidine (B6355638) rings is of significant interest due to their presence in numerous biologically active compounds. The piperidine ring in (1-Methyl-3-piperidyl)methanamine typically adopts a chair conformation to minimize steric strain. The substituents on the ring, the methyl group at position 1 and the methanamine group at position 3, can exist in either axial or equatorial positions. The relative stability of these conformers is determined by a combination of steric and electronic effects.

DFT calculations, using various functionals and basis sets, can predict the geometries and relative energies of these conformers. For instance, calculations could reveal whether the equatorial or axial orientation of the methanamine group is energetically more favorable. Electrostatic interactions, particularly in the dihydrochloride form where the nitrogen atoms are protonated, play a crucial role in determining conformational preferences. nih.gov The electrostatic potential map generated from DFT calculations illustrates the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is vital for understanding intermolecular interactions, such as drug-receptor binding.

Table 1: Hypothetical Relative Energies of (1-Methyl-3-piperidyl)methanamine Conformers from DFT Calculations

Conformer Methanamine Group Orientation Relative Energy (kcal/mol)
1 Equatorial 0.00

pKa Prediction and Protonation State Analysis in Biological Environments

The pKa value is a measure of the acidity of a compound and is critical for predicting its protonation state at a given pH. The protonation state of a molecule, especially one with multiple basic centers like (1-Methyl-3-piperidyl)methanamine, significantly influences its solubility, membrane permeability, and interaction with biological targets.

(1-Methyl-3-piperidyl)methanamine has two nitrogen atoms that can be protonated: the piperidine ring nitrogen and the primary amine nitrogen of the methanamine group. Computational methods can be employed to predict the pKa values for each of these basic centers. These predictions are often based on quantum chemical calculations, such as DFT, combined with a continuum solvation model to simulate the aqueous environment. peerj.com The accuracy of these predictions can depend on the chosen theoretical level and the specific computational protocol. peerj.com

In a biological environment, typically at a physiological pH of around 7.4, the predicted pKa values determine the predominant protonation state of the molecule. For amines, if the pH is below the pKa, the group will be predominantly protonated (e.g., -NH3+), and if the pH is above the pKa, it will be predominantly deprotonated (e.g., -NH2). Given that (1-Methyl-3-piperidyl)methanamine is supplied as a dihydrochloride salt, it indicates that both nitrogen atoms are protonated in the solid state. In an aqueous solution, the extent of protonation will be governed by the pKa values of the two amino groups.

Table 2: Predicted pKa Values and Protonation States at Physiological pH (7.4)

Ionizable Group Predicted pKa Predominant State at pH 7.4
Piperidine Nitrogen ~10.5 Protonated (-NH2+-)

Analytical Methodologies for Research Applications of 1 Methyl 3 Piperidyl Methanamine;dihydrochloride

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is an indispensable tool for the separation and purity assessment of pharmaceutical compounds. For a polar, basic compound like (1-Methyl-3-piperidyl)methanamine, specific chromatographic approaches are required to achieve adequate retention and resolution.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While primary amines can be analyzed directly by GC, they often exhibit poor peak shapes due to their polarity and tendency to interact with active sites in the GC system.

For robust and reproducible analysis of (1-Methyl-3-piperidyl)methanamine, derivatization is often necessary to reduce polarity and increase volatility. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The separation is typically achieved on a mid-polarity capillary column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase. researchgate.net A flame ionization detector (FID) provides general sensitivity, while a mass spectrometer (MS) detector offers higher selectivity and structural confirmation. researchgate.netnih.gov

Chiral Chromatography for Enantiomer Separation

The 3-position of the piperidine (B6355638) ring in (1-Methyl-3-piperidyl)methanamine is a chiral center, meaning the compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical.

Chiral HPLC is the most common method for enantiomeric separation. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely used for the resolution of a broad range of chiral compounds, including piperidine derivatives. nih.govresearchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. nih.gov In some cases, pre-column derivatization with a suitable agent can enhance the interaction with the CSP and improve resolution. researchgate.net

ParameterTypical Conditions for Chiral HPLC
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Cellulose or Amylose derivatives). nih.gov
Mobile Phase (Normal Phase) Hexane/Isopropanol or Hexane/Ethanol mixtures with a basic additive (e.g., diethylamine) to improve peak shape. researchgate.net
Detector UV-Vis (may require derivatization if the native compound has low absorbance). google.com

Mass Spectrometry-Based Quantification in Biological Matrices for Research

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the trace analysis of (1-Methyl-3-piperidyl)methanamine in biological samples such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. lcms.cz This technique combines the separation power of HPLC (or more commonly, Ultra-High-Performance Liquid Chromatography, UPLC, for faster analysis) with the sensitive and selective detection of a triple quadrupole mass spectrometer. lcms.cz

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity, minimizing interference from endogenous matrix components. nih.gov A stable isotope-labeled internal standard is often used to ensure accuracy and precision by correcting for matrix effects and variations during sample processing. researchgate.net Sample preparation is critical and usually involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. mdpi.com

Application in In Vitro and Animal Pharmacokinetic Studies

A validated LC-MS/MS method is essential for conducting pharmacokinetic (PK) studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. mdpi.com

In Vitro Studies: In early research, LC-MS/MS is used to assess the metabolic stability of the compound in liver microsomes or hepatocytes. nih.gov By incubating the compound with these systems and measuring its concentration over time, researchers can estimate its metabolic half-life. nih.gov

Animal Pharmacokinetic Studies: In animal models (e.g., mice or rats), the LC-MS/MS method is used to measure the concentration of (1-Methyl-3-piperidyl)methanamine in plasma samples collected at various time points after administration. mdpi.com This data is used to construct a plasma concentration-time curve and calculate key PK parameters. mdpi.com These parameters provide insights into the compound's bioavailability, clearance rate, and volume of distribution, which are critical for understanding its behavior in a biological system. nih.govmdpi.com

Pharmacokinetic ParameterDescription
Cmax The maximum (or peak) plasma concentration that a drug achieves. mdpi.com
Tmax The time at which the Cmax is observed. mdpi.com
AUC (Area Under the Curve) The total exposure to the drug over time. mdpi.com
T½ (Half-life) The time required for the drug concentration in the body to be reduced by half. nih.gov
Bioavailability (F%) The fraction of the administered dose that reaches systemic circulation. mdpi.com

Preclinical Research Data for (1-Methyl-3-piperidyl)methanamine;dihydrochloride (B599025) Not Publicly Available

Comprehensive searches for preclinical data on the metabolic fate and pharmacokinetic properties of the chemical compound (1-Methyl-3-piperidyl)methanamine;dihydrochloride have found no specific publicly available research studies. Despite targeted searches for in vitro metabolic stability, metabolite identification, the role of cytochrome P450 enzymes, and preclinical distribution studies, no dedicated experimental data for this particular compound could be retrieved.

The investigation aimed to gather information for the following specific areas of preclinical research:

Metabolic Fate and Preclinical Pharmacokinetic Research of 1 Methyl 3 Piperidyl Methanamine;dihydrochloride

Distribution Studies in Preclinical Animal Models:No preclinical studies describing the distribution of this compound in animal models were found.

Blood-Brain Barrier Penetration Studies:There are no published studies specifically investigating the ability of this compound to cross the blood-brain barrier.

Consequently, due to the absence of specific research data for (1-Methyl-3-piperidyl)methanamine;dihydrochloride (B599025), the detailed article on its metabolic fate and preclinical pharmacokinetic research as outlined cannot be generated.

Future Research Directions and Applications in Chemical Biology

Design and Synthesis of Advanced Probes for Receptor Mapping

The development of selective and high-affinity ligands is crucial for mapping the distribution and function of receptors within the central nervous system and other biological systems. The (1-Methyl-3-piperidyl)methanamine scaffold can be systematically modified to generate advanced probes for receptor mapping. This process often involves the introduction of reporter groups, such as fluorophores or radioactive isotopes, or affinity tags for pull-down experiments.

The design strategy for such probes would involve derivatizing either the primary amine or positions on the piperidine (B6355638) ring. For instance, analogues can be synthesized with modifications designed to explore binding pockets of specific receptors. A parallel strategy can be seen in the development of probes for the serotonin (B10506) transporter, where analogues of citalopram (B1669093) were synthesized to investigate the S1 and S2 binding sites. nih.gov By introducing bulky or electronically varied substituents at different positions of the piperidine ring of (1-Methyl-3-piperidyl)methanamine, researchers can systematically probe the steric and electronic requirements of a target receptor's binding site.

Table 1: Potential Modifications of (1-Methyl-3-piperidyl)methanamine for Receptor Probes

Modification Site Type of Modification Purpose
Primary Amine Acylation with fluorescent tags (e.g., Dansyl, NBD) Fluorescence-based receptor localization and binding assays
Primary Amine Biotinylation Affinity-based purification of receptor complexes
Piperidine Ring Introduction of photoreactive groups (e.g., benzophenone) Covalent labeling and identification of binding partners

Application as a Core Scaffold for Novel Compound Libraries in Drug Discovery

The piperidine motif is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. acs.org (1-Methyl-3-piperidyl)methanamine serves as an excellent starting point for the creation of diverse compound libraries for high-throughput screening in drug discovery. Its bifunctional nature (primary and tertiary amines) allows for the attachment of a wide variety of chemical building blocks, enabling the exploration of vast chemical space.

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of structurally related compounds. nih.govescholarship.org By utilizing the (1-Methyl-3-piperidyl)methanamine core, libraries can be synthesized by reacting the primary amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, while the tertiary amine can be quaternized or left as is to influence physicochemical properties. Protected versions of the scaffold, such as (R)-1-N-Boc-3-(aminomethyl)piperidine, are valuable intermediates that allow for selective functionalization. chemimpex.com These libraries can then be screened against a wide range of biological targets to identify novel hit compounds. nih.gov

Table 2: Example of a Combinatorial Library Design Using the (1-Methyl-3-piperidyl)methanamine Scaffold

Scaffold Building Block Set A (R¹-COOH) Building Block Set B (R²-SO₂Cl) Resulting Library

Elucidation of Novel Biological Mechanisms Modulated by Piperidine-Based Amines

Piperidine-based compounds have been shown to modulate various biological pathways, particularly within the nervous system. For example, piperidine itself has been observed to increase the turnover of noradrenaline in the brain. nih.gov Furthermore, derivatives of piperine (B192125), which contains a piperidine moiety, have been studied for their selective inhibition of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes critical for neurotransmitter metabolism. acs.orgnih.gov The structure-activity relationship studies of these compounds have highlighted that the piperidine ring plays a significant role in their neuropharmacological activity. nih.gov

Derivatives of (1-Methyl-3-piperidyl)methanamine can be synthesized to systematically probe and elucidate novel biological mechanisms. By creating a focused library of analogues with subtle structural variations, researchers can investigate their effects on specific enzymes, receptors, and ion channels. For example, modifying the substitution pattern on the piperidine ring or altering the nature of the N-methyl group could lead to the discovery of compounds with novel selectivity for different subtypes of aminergic receptors or transporters. Such studies can uncover new roles for piperidine-based amines in cellular signaling and may identify new targets for the treatment of neurological and psychiatric disorders. google.com Some piperidine derivatives have also been investigated for their antimicrobial and antioxidant activities. academicjournals.orgbiointerfaceresearch.comresearchgate.netnih.gov

Integration with Targeted Protein Degradation Strategies (e.g., PROTAC Linkers)

Recent research has focused on incorporating rigid heterocyclic scaffolds, such as piperidines and piperazines, into PROTAC linkers. nih.gov These scaffolds can help to control the conformation of the linker, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The (1-Methyl-3-piperidyl)methanamine structure offers several advantages as a building block for PROTAC linkers. Its defined stereochemistry and rigid ring structure can impart favorable conformational constraints. The primary amine provides a convenient attachment point for either the target-binding ligand or the E3 ligase-binding ligand, while the rest of the molecule can be incorporated into the linker chain. The synthesis of PROTACs often relies on a library of building blocks and linkers to optimize degradation activity. enamine.netenamine.netnih.govsigmaaldrich.com The inclusion of (1-Methyl-3-piperidyl)methanamine derivatives in these libraries could lead to the development of more potent and selective protein degraders.

Table 3: Compound Names Mentioned in the Article

Compound Name
(1-Methyl-3-piperidyl)methanamine;dihydrochloride (B599025)
Citalopram
(R)-1-N-Boc-3-(aminomethyl)piperidine
Dansyl
NBD (Nitrobenzofurazan)
Biotin
Benzophenone
Piperine

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Methyl-3-piperidyl)methanamine dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination of 1-methylpiperidin-3-one using sodium cyanoborohydride in methanol under acidic conditions (pH 5-6), followed by dihydrochloride salt formation with HCl gas in ethanol. Key variables include temperature (25–40°C), solvent polarity, and stoichiometry of the reducing agent. Monitoring via TLC (silica gel, eluent: CHCl₃/MeOH/NH₃ 8:2:0.1) ensures intermediate purity .
  • Data Consideration : Yields reported range from 60–85%, with impurities arising from over-reduction or incomplete salt formation. FT-IR (N-H stretch at ~2500 cm⁻¹) and NMR (δ 2.3–3.1 ppm for piperidyl protons) are critical for structural validation .

Q. How should researchers characterize the purity and stability of (1-Methyl-3-piperidyl)methanamine dihydrochloride?

  • Methodology : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm. Purity >95% is achievable via recrystallization from hot ethanol. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show <2% degradation if stored in airtight, light-protected containers .
  • Contradictions : Some protocols recommend freeze-drying for long-term storage, but this may introduce hygroscopicity issues. Karl Fischer titration confirms water content (<0.5% w/w) as a stability marker .

Advanced Research Questions

Q. What strategies resolve discrepancies in bioactivity data for (1-Methyl-3-piperidyl)methanamine dihydrochloride across in vitro assays?

  • Methodology : Cross-validate assays using orthogonal techniques:

  • Cellular Uptake : Radiolabeled (³H) compound tracked via scintillation counting in HEK293 cells.
  • Target Engagement : Competitive binding assays (e.g., LSD1 inhibition, IC₅₀ ~200 nM) with fluorescence polarization .
    • Data Contradictions : Variability in IC₅₀ values (e.g., 126–250 nM) may stem from differences in cell lines (e.g., neuronal vs. cancer cells) or assay buffers (e.g., Tris vs. HEPES). Normalize data to internal controls like clorgyline hydrochloride .

Q. How can researchers design in vivo studies to evaluate the neuroprotective effects of this compound?

  • Methodology :

Dose Optimization : Start with 10–50 mg/kg (oral or IP) in rodent models (e.g., MPTP-induced Parkinson’s), monitoring plasma levels via LC-MS/MS.

Biomarkers : Measure H3K4me2/H3K9me2 ratios in brain homogenates (Western blot) to confirm target modulation .

Behavioral Endpoints : Use rotarod or Morris water maze tests to assess functional recovery.

  • Challenges : Blood-brain barrier penetration varies with dihydrochloride salt formulation. Compare pharmacokinetics to freebase analogs .

Q. What computational approaches predict off-target interactions of (1-Methyl-3-piperidyl)methanamine dihydrochloride?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with human monoamine oxidases (PDB: 2Z5X) and lysine-specific demethylases (PDB: 5VSB). Prioritize binding poses with ΔG < −8 kcal/mol.
  • Machine Learning : Train models on ChEMBL datasets to predict CYP450 inhibition (e.g., CYP2D6, CYP3A4).
    • Validation : Cross-check predictions with in vitro cytochrome P450 inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.